molecular formula C9H17NO3 B2664534 tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate CAS No. 2231664-24-5

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate

Cat. No. B2664534
CAS RN: 2231664-24-5
M. Wt: 187.239
InChI Key: FVUJIZNXJAXEJU-BQBZGAKWSA-N
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Description

“tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 186.25 . It is a solid at room temperature and is stored at 4°C .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in the precise construction of nucleotide analogues underscores its importance in synthetic organic chemistry, particularly in the development of antiviral and anticancer drugs (Ober et al., 2004).

Synthesis of Insecticide Analogues

Research has demonstrated its utility in synthesizing spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This showcases the compound's potential in agricultural chemistry for developing novel pest control agents with improved efficacy and safety profiles (Brackmann et al., 2005).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to this compound, have been highlighted as valuable N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This exemplifies the compound's role in facilitating complex organic transformations and its application as a building block in organic synthesis (Guinchard et al., 2005).

Characterization and Evaluation of Impurities

A novel method has been developed for the characterization and evaluation of genotoxic impurities in Bictegravir sodium active pharmaceutical ingredient, using tert-butyl ((1S, 3R)-3-acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate as standards. This underscores the compound's importance in ensuring the safety and efficacy of pharmaceutical products (Puppala et al., 2022).

Photoredox-Catalyzed Reactions

The compound has been used in photoredox-catalyzed reactions to synthesize 3-aminochromones, demonstrating its utility in facilitating innovative synthetic pathways under mild conditions. This highlights its potential in the development of new materials and functional molecules (Wang et al., 2022).

Safety and Hazards

The safety information for “tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate” indicates that it is a hazardous substance. It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJIZNXJAXEJU-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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